2-(4-aminophenyl)-N-(1-hydroxybutan-2-yl)acetamide
CAS No.: 1154945-89-7
Cat. No.: VC3349006
Molecular Formula: C12H18N2O2
Molecular Weight: 222.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1154945-89-7 |
|---|---|
| Molecular Formula | C12H18N2O2 |
| Molecular Weight | 222.28 g/mol |
| IUPAC Name | 2-(4-aminophenyl)-N-(1-hydroxybutan-2-yl)acetamide |
| Standard InChI | InChI=1S/C12H18N2O2/c1-2-11(8-15)14-12(16)7-9-3-5-10(13)6-4-9/h3-6,11,15H,2,7-8,13H2,1H3,(H,14,16) |
| Standard InChI Key | CWAMRZVAWRJAJD-UHFFFAOYSA-N |
| SMILES | CCC(CO)NC(=O)CC1=CC=C(C=C1)N |
| Canonical SMILES | CCC(CO)NC(=O)CC1=CC=C(C=C1)N |
Introduction
2-(4-Aminophenyl)-N-(1-hydroxybutan-2-yl)acetamide is a chemical compound with the CAS number 1154945-89-7. It is primarily used as a research chemical, intended for laboratory purposes only and not for human consumption, animal use, or consumer applications . Despite its limited availability of detailed studies, this compound belongs to a broader class of acetamides, which are known for their diverse biological activities.
Synthesis Steps:
-
Preparation of Starting Materials: The synthesis begins with the preparation of the necessary amines, such as 4-aminophenylamine and 1-hydroxybutan-2-ylamine.
-
Reaction with Chloroacetyl Chloride: The amines are then reacted with chloroacetyl chloride in a solvent like ethanol, often in the presence of a base to facilitate the reaction.
-
Purification: The resulting compound is purified through recrystallization or chromatography techniques.
Biological and Therapeutic Implications
While specific biological activities of 2-(4-aminophenyl)-N-(1-hydroxybutan-2-yl)acetamide have not been extensively documented, compounds with similar structures have shown a range of biological activities. These include antimicrobial, antiviral, anti-inflammatory, analgesic, and anticancer properties .
Potential Applications:
-
Antimicrobial Activity: Similar acetamide derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
-
Anticancer Activity: Some acetamides have shown promise in inhibiting cancer cell growth .
-
Anti-inflammatory Activity: These compounds may also exhibit anti-inflammatory effects, which could be beneficial in treating conditions involving inflammation .
Spectroscopic Analysis:
-
IR Spectroscopy: Typically used to identify functional groups.
-
NMR Spectroscopy: Provides detailed information about the molecular structure.
Safety and Handling
Given its classification as a research chemical, 2-(4-aminophenyl)-N-(1-hydroxybutan-2-yl)acetamide should be handled with caution. It is not intended for human consumption or use in food-related applications . Proper laboratory safety protocols should be followed when handling this compound.
Data Table: General Information
| Property | Description |
|---|---|
| CAS Number | 1154945-89-7 |
| Chemical Name | 2-(4-Aminophenyl)-N-(1-hydroxybutan-2-yl)acetamide |
| Use | Laboratory Research Only |
| Safety | Not for Human Consumption or Animal Use |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume